Lamifiban trifluoroacetate
説明
Lamifiban trifluoroacetate is an antagonist of the nonpeptide platelet fibrinogen receptor (GPIIb/IIIa) . It is an intravenously administered, selective, reversible, nonpeptide glycoprotein IIb/IIIa receptor antagonist which inhibits platelet aggregation and thrombus formation by preventing the binding of fibrinogen to platelets .
Molecular Structure Analysis
The molecular formula of this compound is C26H29F3N4O8 . The average mass is 582.526 Da and the monoisotopic mass is 582.193726 Da .Chemical Reactions Analysis
Trifluoroacetates are the most abundant and accessible sources of trifluoromethyl groups, which are key components in pharmaceuticals and agrochemicals . The generation of trifluoromethyl reactive radicals from trifluoroacetates requires their decarboxylation, which is hampered by their high oxidation potential .Physical And Chemical Properties Analysis
Trifluoroacetic acid is a strong organic acid with high volatility and limited industrial uses as a solvent and as an intermediate in the synthesis of agrochemicals and pharmaceuticals . It is miscible with water and its low octanol/water partition coefficient (log Pow = -2.1) indicates no potential to bioaccumulate .科学的研究の応用
1. Application in Acute Coronary Syndromes
Lamifiban trifluoroacetate has been explored for its potential in treating acute coronary syndromes. Studies have investigated its efficacy when titrated to achieve target plasma concentrations in patients with non-ST-elevation acute coronary syndromes. However, results indicated no significant effects on clinical outcomes despite the achievement of adequate plasma concentrations (Circulation: Journal of the American Heart Association, 2002).
2. Role in Glycoprotein IIb/IIIa Inhibition
This compound acts as a glycoprotein IIb/IIIa inhibitor. Its use has been associated with a reduction in primary endpoints such as death, myocardial (re)infarction, or severe recurrent ischemia in patients with acute coronary syndromes who are Troponin T–positive. This suggests its selective effectiveness in certain patient subgroups (Circulation: Journal of the American Heart Association, 2001).
3. Implications in Percutaneous Coronary Interventions
As a potent antiplatelet agent, this compound has been assessed in the context of percutaneous coronary interventions. While it effectively inhibits fibrinogen binding to GP IIb/IIIa, influencing platelet aggregation, the impact on long-term clinical outcomes remains a subject of research (Drugs, 2011).
4. Limitations in Reducing Myocardial Damage
Research has also delved into the limitations of this compound in reducing myocardial damage post coronary occlusion. Despite its antithrombotic effects at the culprit lesion, studies found no significant reduction in microvascular platelet accumulation or myocardial damage after transient coronary occlusion (Journal of the American College of Cardiology, 2002).
5. Role in Solid-Phase Synthesis
Beyond cardiovascular applications, this compound has been utilized in the solid-phase synthesis of amidine-based molecules, which are known to be antagonists of the fibrinogen-GP IIb-IIIa interaction. This underscores its utility in the treatment of thrombotic diseases beyond its direct clinical applications (European Journal of Organic Chemistry, 2000).
6. Platelet Adhesion and Metastatic Progression
In cancer research, this compound has been studied for its role in inhibiting platelet adhesion, an important factor in metastatic progression. It has been found to influence the adhesion of breast adenocarcinoma cells to vascular extracellular matrix under flow conditions, indicating potential implications in anti-metastatic therapy (Clinical & Experimental Metastasis, 2004).
作用機序
将来の方向性
While specific future directions for Lamifiban trifluoroacetate were not found in the search results, it is worth noting that the field of fibrotic interstitial lung diseases (ILDs), a potential application area for Lamifiban, has seen significant advancements in the past 10 years . This progress has enabled a better understanding, characterization, and treatment of these diseases .
特性
IUPAC Name |
2-[1-[(2S)-2-[(4-carbamimidoylbenzoyl)amino]-3-(4-hydroxyphenyl)propanoyl]piperidin-4-yl]oxyacetic acid;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O6.C2HF3O2/c25-22(26)16-3-5-17(6-4-16)23(32)27-20(13-15-1-7-18(29)8-2-15)24(33)28-11-9-19(10-12-28)34-14-21(30)31;3-2(4,5)1(6)7/h1-8,19-20,29H,9-14H2,(H3,25,26)(H,27,32)(H,30,31);(H,6,7)/t20-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEOPXPXIBCIAX-BDQAORGHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OCC(=O)O)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3=CC=C(C=C3)C(=N)N.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1OCC(=O)O)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C3=CC=C(C=C3)C(=N)N.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29F3N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
144412-50-0 | |
Record name | Lamifiban trifluoroacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144412500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LAMIFIBAN TRIFLUOROACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8B06P75ZN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。